molecular formula C16H10N4O14 B12543657 2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) CAS No. 668420-27-7

2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)

Cat. No.: B12543657
CAS No.: 668420-27-7
M. Wt: 482.27 g/mol
InChI Key: DKFIGJMUZCABDZ-UHFFFAOYSA-N
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Description

2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is a complex organic compound characterized by its unique structure, which includes two 3,5-dinitrobenzoic acid groups connected by an ethane-1,2-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) typically involves the reaction of 3,5-dinitrobenzoic acid with ethane-1,2-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with careful control of temperature and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3,5-diaminobenzoic acid derivatives.

    Substitution: Formation of sulfonated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Potential use in the development of novel drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound can also interact with enzymes and proteins, inhibiting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3-nitrobenzoic acid)
  • 2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzoic acid)
  • 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-diaminobenzoic acid)

Uniqueness

2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is unique due to the presence of two nitro groups on each aromatic ring, which significantly enhances its reactivity and potential applications. The ethane-1,2-diylbis(oxy) linker provides flexibility and stability to the molecule, making it suitable for various chemical modifications and applications.

Properties

CAS No.

668420-27-7

Molecular Formula

C16H10N4O14

Molecular Weight

482.27 g/mol

IUPAC Name

2-[2-(2-carboxy-4,6-dinitrophenoxy)ethoxy]-3,5-dinitrobenzoic acid

InChI

InChI=1S/C16H10N4O14/c21-15(22)9-3-7(17(25)26)5-11(19(29)30)13(9)33-1-2-34-14-10(16(23)24)4-8(18(27)28)6-12(14)20(31)32/h3-6H,1-2H2,(H,21,22)(H,23,24)

InChI Key

DKFIGJMUZCABDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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